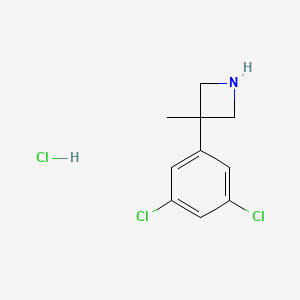![molecular formula C8H16ClNO2 B13505995 1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane ring system, which includes two oxygen atoms and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The initial step involves the formation of the spiro[3.5]nonane ring system. This can be achieved through a cyclization reaction, where appropriate precursors are subjected to specific reaction conditions to form the desired ring structure.
Introduction of the Methanamine Group: The methanamine group is introduced through a substitution reaction, where a suitable amine precursor reacts with the spirocyclic intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the process to meet commercial demands.
Analyse Chemischer Reaktionen
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group or other functional groups are oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis reactions, especially in the presence of acidic or basic conditions, leading to the breakdown of the spirocyclic ring .
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: It serves as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and chemicals, particularly those requiring unique structural features .
Wirkmechanismus
The mechanism of action of 1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The methanamine group can form hydrogen bonds and other interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{2-Methoxyspiro[3.5]nonan-7-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but includes a methoxy group instead of the dioxaspiro system.
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride: This compound features a different positioning of the oxygen atom within the spirocyclic ring.
{5-Oxaspiro[3.5]nonan-6-yl}methanamine hydrochloride: Another variant with a different oxygen atom arrangement.
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
5,8-dioxaspiro[3.5]nonan-7-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-4-7-5-11-8(6-10-7)2-1-3-8;/h7H,1-6,9H2;1H |
InChI-Schlüssel |
LWSJOVRNHKEHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)COC(CO2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)

![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)

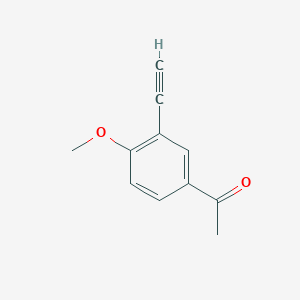
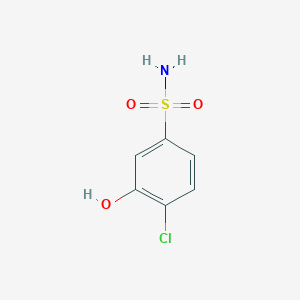
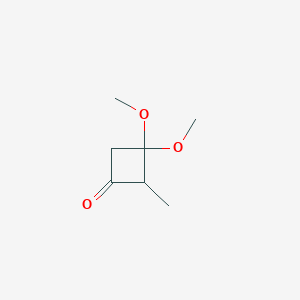
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
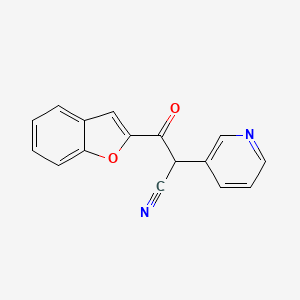
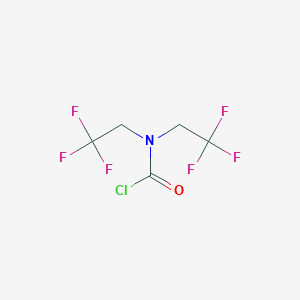
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
